molecular formula C19H21FN2O5S B2585421 N-(2-(4-fluorophenoxy)ethyl)-4-(morpholinosulfonyl)benzamide CAS No. 1105209-39-9

N-(2-(4-fluorophenoxy)ethyl)-4-(morpholinosulfonyl)benzamide

Cat. No. B2585421
M. Wt: 408.44
InChI Key: PYWRZJYEYJSWBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-(4-fluorophenoxy)ethyl)-4-(morpholinosulfonyl)benzamide, also known as FUB-EMB, is a synthetic cannabinoid that has gained attention in the scientific community due to its potential use as a research tool. The compound belongs to the class of indazole-based synthetic cannabinoids and has a similar structure to other compounds in this class.

Scientific Research Applications

Synthesis and Structure-Activity Relationships

A key area of research has focused on the synthesis and evaluation of compounds related to N-(2-(4-fluorophenoxy)ethyl)-4-(morpholinosulfonyl)benzamide for their gastrokinetic activity. For instance, studies have reported on the synthesis and structure-activity relationships of similar compounds, revealing insights into their potent gastrokinetic activity, which surpasses that of metoclopramide and is comparable to cisapride, without exhibiting dopamine D2 receptor antagonistic activity (Kato et al., 1991). Further research in this domain has elaborated on the structural modifications and their impact on gastrokinetic efficacy and selectivity (Kato et al., 1992).

Molecular Imaging Applications

Another significant area of application is in molecular imaging, particularly using positron emission tomography (PET) for the quantification of receptor densities in various conditions, such as Alzheimer's disease. For example, a study used a selective serotonin 1A (5-HT(1A)) molecular imaging probe, closely related in structure to N-(2-(4-fluorophenoxy)ethyl)-4-(morpholinosulfonyl)benzamide, to quantify 5-HT(1A) receptor densities in the living brains of Alzheimer's disease patients (Kepe et al., 2006).

Chemical Stability and Handling

Research has also been conducted on related fluorinating agents that showcase enhanced thermal stability and ease of handling. These agents, including compounds with morpholinosulfonyl groups, are more stable and easier to handle than their predecessors, making them valuable in various chemical syntheses (L’Heureux et al., 2010).

Antifungal and Antibacterial Activities

There's also interest in the antifungal and antibacterial properties of compounds structurally similar to N-(2-(4-fluorophenoxy)ethyl)-4-(morpholinosulfonyl)benzamide. Studies have explored the synthesis and characterization of derivatives, evaluating their microbial activities against various pathogens (Patharia et al., 2020).

properties

IUPAC Name

N-[2-(4-fluorophenoxy)ethyl]-4-morpholin-4-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN2O5S/c20-16-3-5-17(6-4-16)27-12-9-21-19(23)15-1-7-18(8-2-15)28(24,25)22-10-13-26-14-11-22/h1-8H,9-14H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYWRZJYEYJSWBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NCCOC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(4-fluorophenoxy)ethyl)-4-(morpholinosulfonyl)benzamide

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